11-[2-[3-Hydroxy-4-[4-(4-methoxyphenyl)pyrazolidin-3-yl]phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
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Description
11-[2-[3-Hydroxy-4-[4-(4-methoxyphenyl)pyrazolidin-3-yl]phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
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Scientific Research Applications
Diversity-Oriented Synthesis and Biological Screening
A study by Zaware et al. (2011) highlights the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This approach facilitates the rapid generation of structurally diverse compounds for biological screening, indicating a methodological application where compounds similar to the one could be synthesized and tested for various biological activities (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).
Synthetic Pathways for Heterocyclic Compounds
The synthesis of pyrazolo[3,2-c]-1,2,4-triazines from N-(5-pyrazolyl)-α-ketohydrazidoyl halides, as described by Abdelhamid, Hassaneen, and Shawali (1985), showcases a synthetic pathway that could be relevant for generating compounds with a similar pyrazole core. This research demonstrates the potential for creating heterocyclic compounds with varied substituents, which could have applications in drug discovery and development (Abdelhamid, Hassaneen, & Shawali, 1985).
Annular Tautomerism in NH-Pyrazoles
Research on the annular tautomerism of curcuminoid NH-pyrazoles provides insights into the structural and electronic properties of pyrazole derivatives. This study by Cornago et al. (2009) examines the tautomerism in solution and solid states, contributing to the understanding of the chemical behavior of pyrazoles, which could inform the functionalization and application of similar compounds (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).
Antimicrobial and Antioxidant Applications
Further studies, such as those on the synthesis and antimicrobial screening of novel heterocyclic derivatives, underscore the potential of pyrazole-based compounds in developing new antimicrobial agents. The work by Shaikh et al. (2014) on synthesizing and evaluating novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols incorporated by triazole moiety for antibacterial activity highlights the application of similar compounds in addressing microbial resistance (Shaikh, Jadhav, Kale, Chate, Nagargoje, & Gill, 2014).
Properties
IUPAC Name |
11-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)pyrazolidin-3-yl]phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O4/c1-36-22-7-5-20(6-8-22)25-15-30-31-29(25)24-10-9-23(14-27(24)34)37-12-11-32-16-19-13-21(18-32)26-3-2-4-28(35)33(26)17-19/h2-10,14,19,21,25,29-31,34H,11-13,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCFUTZHJLYIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNNC2C3=C(C=C(C=C3)OCCN4CC5CC(C4)C6=CC=CC(=O)N6C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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